molecular formula C15H15BrN4O2 B3007040 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2097932-17-5

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B3007040
CAS No.: 2097932-17-5
M. Wt: 363.215
InChI Key: STMZIBTUGGVKQK-UHFFFAOYSA-N
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Description

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H15BrN4O2 and its molecular weight is 363.215. The purity is usually 95%.
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Mechanism of Action

Target of Action

Related compounds have shown affinity for the et (a) and et (b) receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation.

Pharmacokinetics

Related compounds have demonstrated excellent pharmacokinetic properties , suggesting that this compound may also exhibit favorable bioavailability.

Biological Activity

3-[(5-Bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20_{20}H23_{23}BrN4_{4}O2_{2}
  • Molecular Weight : 435.33 g/mol

This compound features a pyrrolidine ring, a phenyl group, and a brominated pyrimidine moiety, which are critical for its biological activity.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is implicated in various cancers. The inhibition of CDKs by this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound effectively inhibits several CDK isoforms. A study highlighted its ability to reduce the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase. The inhibition of CDK2 and CDK4 was particularly noted, leading to decreased phosphorylation of retinoblastoma protein (Rb), a critical regulator of the cell cycle.

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor effects. For instance, it was tested on xenograft models of human tumors, where it showed a dose-dependent reduction in tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with good oral bioavailability. Its half-life allows for sustained therapeutic levels in systemic circulation, making it a candidate for further clinical development.

Case Studies

StudyModelFindings
Human Cancer Cell LinesInduced G1 arrest and apoptosis through CDK inhibition.
Xenograft ModelsSignificant tumor growth inhibition observed at doses of 10 mg/kg.
Pharmacokinetic AnalysisOral bioavailability > 50%, with a half-life of approximately 6 hours.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZIBTUGGVKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.